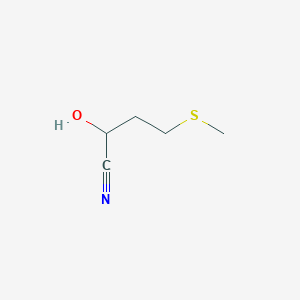

2-Hydroxy-4-(methylthio)butyronitrile

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(methylthio)butanenitrile can be achieved through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-(methylthio)butanoic acid using nitrilase enzymes. This method is advantageous as it operates under mild conditions and avoids the production of unwanted inorganic salts .

Industrial Production Methods

In industrial settings, the production of 2-hydroxy-4-(methylthio)butanenitrile often involves the use of immobilized nitrilase on bioinspired silica. This method enhances the stability and reusability of the enzyme, allowing for efficient conversion of the substrate to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-(methylthio)butanenitrile undergoes various chemical reactions, including:

Hydrolysis: Conversion to 2-hydroxy-4-(methylthio)butanoic acid using nitrilase.

Oxidation: Potential oxidation of the hydroxyl group to form corresponding ketones or carboxylic acids.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Hydrolysis: Nitrilase enzymes under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like ammonia or amines in the presence of catalysts.

Major Products Formed

Hydrolysis: 2-Hydroxy-4-(methylthio)butanoic acid.

Oxidation: Corresponding ketones or carboxylic acids.

Substitution: Amides or other nitrile derivatives.

Applications De Recherche Scientifique

Role in Animal Nutrition

Methionine Substitute

2-Hydroxy-4-(methylthio)butyronitrile is primarily utilized as a substitute for methionine in animal feed. Methionine is an essential amino acid critical for growth and development in livestock. However, due to its high cost and limited availability, alternatives such as this compound are increasingly sought after. This compound is converted into methionine within the animal's body, making it a valuable feed additive.

- Nutritional Benefits: Studies have shown that supplementation with this compound can improve growth performance and nutrient digestibility in livestock, particularly in beef cattle. For instance, a randomized block design study demonstrated that cattle receiving diets supplemented with this compound exhibited enhanced growth rates compared to those on standard diets .

Synthesis Processes

Production Methods

The synthesis of this compound involves several chemical processes that ensure its stability and efficacy as a feed additive. The primary methods include:

- Reaction with Hydrogen Cyanide: The traditional method involves reacting methyl mercaptan with hydrogen cyanide to produce the desired cyanohydrin. This process requires careful control of reaction conditions to minimize byproducts and maximize yield .

- Aqueous Solutions: More recent advancements have focused on synthesizing this compound in aqueous solutions directly from acrolein without isolating intermediate products. This method aims to enhance the stability of the final product while reducing safety risks associated with handling volatile intermediates .

Biochemical Applications

Intermediate in Biochemical Pathways

In addition to its use in animal nutrition, this compound serves as an important intermediate in various biochemical pathways. It is involved in the biosynthesis of methionine through the conversion of 5'-deoxy-5'-methylthioadenosine (MTA), which highlights its significance beyond mere supplementation .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-hydroxy-4-(methylthio)butanenitrile involves its interaction with specific enzymes and molecular targets. For instance, during hydrolysis, nitrilase enzymes catalyze the conversion of the nitrile group to a carboxylic acid, facilitating the formation of 2-hydroxy-4-(methylthio)butanoic acid . This process involves the cleavage of the carbon-nitrogen triple bond and the addition of water molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxybutanenitrile: Lacks the methylthio group, making it less versatile in certain reactions.

4-Methylthio butanenitrile: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

2-Hydroxy-4-(methylthio)butanenitrile is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Activité Biologique

2-Hydroxy-4-(methylthio)butyronitrile (HMBN) is a sulfur-containing compound with significant biological activity, primarily noted for its role as a precursor in the synthesis of methionine and its potential applications in agriculture and animal nutrition. This article explores the biological activity of HMBN, including its mechanisms, effects on various organisms, and potential therapeutic applications.

- Molecular Formula : C₅H₉NOS

- Molecular Weight : 145.19 g/mol

- CAS Number : 87302-45-0

- Structure : HMBN features a hydroxyl group and a methylthio group attached to a butyronitrile backbone, contributing to its reactivity and biological effects.

Mechanisms of Biological Activity

HMBN exhibits various biological activities attributed to its structural features:

- Antifungal Activity : HMBN has shown promise in inhibiting the growth of certain fungal pathogens. For instance, in vitro studies indicate that HMBN can inhibit mycelial growth in fungi such as Botrytis cinerea and Fusarium oxysporum, with effective concentrations (EC50) varying based on the fungal species tested .

- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against several bacterial strains, making it a candidate for agricultural applications as a biopesticide .

- Role in Methionine Synthesis : HMBN is recognized as a vital intermediate in the biosynthesis of methionine, an essential amino acid crucial for protein synthesis and various metabolic processes in animals .

Antifungal Efficacy

A study conducted on the antifungal efficacy of HMBN revealed that it significantly inhibited the growth of D. seriata and D. viticola. The inhibition percentages were calculated using the formula:

Where is the diameter of the control fungal colony and is the diameter of the treated fungal colony . The results are summarized in Table 1.

| Fungal Species | EC50 (μg/mL) | Inhibition (%) |

|---|---|---|

| D. seriata | 78.1 | 76.3 |

| D. viticola | 93.8 | Full inhibition |

| N. parvum | 125 | Full inhibition |

Impact on Animal Nutrition

In animal studies, supplementation with HMBN has been shown to enhance growth performance in poultry by improving feed conversion ratios and reducing fat deposition . A comparative study indicated that diets supplemented with HMBN led to:

- Increased breast meat yield.

- Decreased abdominal fat content.

This effect is particularly pronounced in lower protein diets, demonstrating HMBN's role in optimizing nutritional efficiency.

Case Studies

- Field Trials on Grapevines : In field trials, HMBN was applied to grapevines affected by trunk diseases. Results indicated a significant reduction in disease incidence compared to untreated controls, suggesting its potential as a sustainable agricultural treatment .

- Poultry Nutrition : A controlled study involving broilers showed that those receiving HMBN supplementation exhibited improved growth metrics compared to those on standard diets without supplementation. The findings support HMBN's role as an effective feed additive that promotes health and performance in livestock .

Propriétés

IUPAC Name |

2-hydroxy-4-methylsulfanylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOJJANXYSACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884986 | |

| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-41-0 | |

| Record name | 2-Hydroxy-4-(methylthio)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(methylthio)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.